1-Methyl-5-phenyl-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Chemical Sciences
Indole derivatives are of paramount importance in the chemical sciences due to their wide-ranging biological activities and diverse applications. This versatile scaffold is a fundamental component of numerous natural products, pharmaceuticals, and functional materials. The indole nucleus is present in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting its critical role in biological systems.
In the realm of medicinal chemistry, indole-containing compounds have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural versatility of the indole ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to target specific biological pathways.
Beyond pharmaceuticals, indole derivatives are integral to the development of organic electronics, serving as building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their unique photophysical properties make them attractive candidates for advanced materials with tailored electronic characteristics. The ongoing exploration of indole chemistry continues to unveil novel compounds with significant potential to address challenges in medicine, materials science, and beyond.
Historical Context of Indole Chemistry Research
The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. In 1866, Adolf von Baeyer first synthesized indole from the reduction of oxindole, a derivative of indigo. This seminal work laid the foundation for the systematic exploration of this new class of heterocyclic compounds.
A major breakthrough in indole synthesis came in 1883 with the discovery of the Fischer indole synthesis by Emil Fischer. wikipedia.org This robust and versatile method, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, remains one of the most widely used strategies for constructing the indole core to this day. wikipedia.org
Over the decades, numerous other named reactions have been developed to access the indole scaffold, each offering unique advantages in terms of substrate scope and functional group tolerance. These include the Madelung, Reissert, Nenitzescu, and more contemporary transition-metal-catalyzed methods such as the Larock, Hegedus, Buchwald-Hartwig, and Ullmann reactions. The continuous evolution of synthetic methodologies has significantly expanded the accessibility and diversity of indole derivatives, fueling further research into their properties and applications.
Structure
3D Structure
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-methyl-5-phenylindole |
InChI |
InChI=1S/C15H13N/c1-16-10-9-14-11-13(7-8-15(14)16)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
VVRNFPHDMFNKOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Spectroscopic Characterization Methodologies for 1 Methyl 5 Phenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 1-Methyl-5-phenyl-1H-indole by providing detailed information about the hydrogen and carbon atomic nuclei.
In the ¹H NMR spectrum of this compound, the protons in different chemical environments give rise to distinct signals. The methyl group attached to the indole (B1671886) nitrogen (N-CH₃) typically appears as a singlet in the upfield region of the spectrum. The aromatic protons of the indole ring and the phenyl substituent resonate at lower fields, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these aromatic protons provide valuable information about their relative positions on the rings. For instance, protons on the indole ring will exhibit characteristic coupling constants (J-values) depending on their ortho, meta, or para relationships to each other.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~3.7 | s |
| Aromatic Protons | 7.0 - 8.5 | m |
Hypothetical data based on typical chemical shifts for similar structures.
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon of the N-methyl group will appear at a high field. The sp² hybridized carbons of the indole and phenyl rings will resonate at a lower field, typically in the range of 100-140 ppm. Quaternary carbons, such as C-5 and the carbon atom of the phenyl ring attached to the indole, will have distinct chemical shifts. The positions of the signals can help to confirm the substitution pattern of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | ~31 |
| Aromatic Carbons | 100 - 140 |
Hypothetical data based on typical chemical shifts for similar structures.
Infrared (IR) and Raman Spectroscopy Investigations
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR/Raman |
| Aliphatic C-H Stretch (N-CH₃) | 3000 - 2850 | IR/Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR/Raman |
Hypothetical data based on typical vibrational frequencies.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (207.27 g/mol ). High-resolution mass
Theoretical and Computational Studies of 1 Methyl 5 Phenyl 1h Indole
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 1-methyl-5-phenyl-1H-indole have been extensively investigated using various computational methods. These approaches provide a detailed picture of the molecule's electron distribution, orbital energies, and potential for chemical reactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool used to predict the molecular geometry and electronic properties of chemical compounds. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and sites susceptible to nucleophilic and electrophilic attack. This information is instrumental in understanding the compound's reactivity in reactions such as electrophilic substitution.
Theoretical studies on related indole derivatives have demonstrated that DFT calculations can effectively reproduce experimental data, such as FT-IR and NMR spectra, validating the predicted structural parameters. scirp.orgaip.org For instance, in a study on an indole derivative, the calculated geometry from DFT methods showed good agreement with experimental X-ray diffraction data. scirp.org
HOMO-LUMO Gap and Charge Transfer Investigations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electron conductivity. sci-hub.se A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
For indole derivatives, the HOMO-LUMO gap can be calculated using DFT methods. researchgate.net These calculations reveal that the distribution of HOMO and LUMO orbitals influences the charge transfer characteristics within the molecule. scirp.org For example, in some indole derivatives, the HOMO is localized on the indole ring system, while the LUMO is distributed over other parts of the molecule, indicating the direction of intramolecular charge transfer upon excitation. scirp.org The calculated HOMO-LUMO gap for various indole-based compounds has been shown to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn
Table 1: Calculated HOMO-LUMO Gap for a Related Indole Derivative
| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| RHF | -0.30717 | 0.04286 | 0.35003 |
| B3LYP | -0.21689 | -0.08978 | 0.12711 |
This table is based on data for a related chalcone (B49325) derivative and serves as an illustrative example of the type of data generated in these studies. scirp.org
Core-Electron Binding Energies
Core-Electron Binding Energies (CEBEs) are determined experimentally using X-ray Photoelectron Spectroscopy (XPS) and can be calculated computationally. These energies are sensitive to the chemical environment of an atom, making them a valuable tool for chemical analysis. aps.org
Computational methods based on DFT, particularly with functionals like the strongly constrained and appropriately normed (SCAN) meta-GGA, have shown excellent agreement with experimental gas-phase measurements of CEBEs for a wide range of molecules. aps.org For instance, a study on a large dataset of molecules reported a mean absolute error of only 0.16 eV between calculated and experimental values. aps.org Relativistic effects, though small for lighter elements like carbon and nitrogen, are often included in these calculations to improve accuracy. mdpi.commdpi.com
Table 2: Comparison of Calculated and Experimental C1s Core-Electron Binding Energies for Methane
| Method | Calculated C1s CEBE (eV) | Experimental C1s CEBE (eV) |
| ΔDFTpw/et-pVQZ + Crel | 290.85 | 290.84 |
| GWΓ | 287.86 | 290.84 |
This table illustrates the accuracy of different computational methods in predicting CEBEs for a simple molecule. mdpi.com
Double Ionization Appearance Potentials
Information specifically on the double ionization appearance potentials for this compound was not found in the provided search results. However, mass spectrometry studies on related compounds, such as alkyl quinolines, have investigated ionization and appearance potentials. mcmaster.ca These studies provide insights into the fragmentation patterns of heterocyclic compounds upon electron impact.
Vibrational and Conformational Analysis
Vibrational spectroscopy, including FT-IR and Raman, combined with computational analysis, provides detailed information about the conformational and structural properties of molecules. For indole derivatives, DFT and ab initio calculations are used to predict vibrational frequencies. researchgate.net The calculated frequencies are often scaled to better match experimental observations. Such studies have shown excellent correlation between theoretical and experimental FT-IR spectra for indole-related compounds. researchgate.net
Conformational analysis, often performed using techniques like Nuclear Overhauser Effect (NOESY) spectroscopy and supported by computational methods, helps to determine the three-dimensional structure and preferred conformations of molecules in solution. mdpi.com For flexible molecules, this analysis can reveal the relative populations of different conformers and the influence of substituents on the molecular geometry. mdpi.com In the case of this compound, the relative orientation of the phenyl group with respect to the indole ring would be a key aspect of its conformational analysis.
Molecular Dynamics Simulations in Indole Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. oatext.com For systems involving indole derivatives, MD simulations are instrumental in understanding their conformational dynamics, stability, and interactions with other molecules, such as biological macromolecules or solvent molecules. oatext.comacs.org
Methodology and Approach: MD simulations of indole-containing systems typically begin with a well-defined starting structure, often optimized using quantum mechanics. mdpi.com The system is then parameterized using a molecular mechanics force field, such as AMBER (Assisted Model Building with Energy Refinement) or GROMOS, which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. oatext.com The ligand, in this case, an indole derivative, is often solvated in an explicit solvent, commonly a cubic box of water molecules, to mimic physiological or solution-phase conditions. oatext.com
The simulation proceeds by numerically solving Newton's equations of motion for the system, allowing the positions and velocities of atoms to evolve over a set period, often on the scale of nanoseconds to microseconds. oatext.commdpi.com Trajectories are recorded at regular intervals, providing a detailed movie of the molecular motion. acs.org Analysis of these trajectories can reveal:
Conformational Stability: Root Mean Square Deviation (RMSD) is calculated to assess the stability of the molecule's structure or its complex with a receptor over the simulation time. mdpi.com
Flexibility: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the molecule are more rigid or flexible.
Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the binding free energy of the indole ligand to a target protein, providing insights into binding affinity. mdpi.com
Intermolecular Interactions: MD simulations can map out critical interactions, such as hydrogen bonds and hydrophobic (e.g., π–π) interactions, that stabilize a ligand within a protein's binding site. mdpi.com
In the context of drug discovery, MD simulations are frequently used to refine the results of molecular docking. acs.org While docking provides a static snapshot of a potential binding pose, MD simulations offer a dynamic view, assessing the stability of this pose and revealing how the protein and ligand adapt to each other. oatext.comacs.org For example, simulations have been used to study the interaction of indole-based inhibitors with enzymes, highlighting key amino acid residues responsible for binding. nih.gov
Solvent Effects on Electronic Structure
The electronic properties of indole and its derivatives are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can significantly influence the molecule's absorption and emission spectra, which is a direct consequence of the solvent's effect on the electronic structure. acs.org
The interaction between a solute like this compound and solvent molecules can alter the energy levels of the ground and excited states differently. Generally, for indole derivatives, the excited state is more polar than the ground state. researchgate.net This means that upon photoexcitation, there is a significant redistribution of electron density, leading to a larger dipole moment. researchgate.netrsc.org
In polar solvents, the solvent molecules will reorient around the more polar excited-state solute, stabilizing it to a greater extent than the ground state. This differential stabilization leads to a decrease in the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.net This effect is often studied using the Lippert-Mataga equation, which correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent's dielectric constant and refractive index. nih.gov
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. acs.orgrsc.org PCM models the solvent as a continuous dielectric medium, allowing for the calculation of electronic properties in different environments. These calculations can predict the solvatochromic shifts and estimate the change in dipole moment (Δμ) upon excitation. rsc.org For phenyl-substituted indoles, an increase in solvent polarity typically leads to a red shift in the emission maxima, indicative of a more polar excited state. rsc.orgrsc.org
| Solvent | Polarity Index | Typical Absorption λmax (nm) | Typical Emission λem (nm) | Resulting Stokes Shift (cm-1) |
|---|---|---|---|---|
| Hexane | 0.1 | ~310 | ~360 | ~4500 |
| Dichloromethane | 3.1 | ~315 | ~390 | ~6500 |
| Acetonitrile | 5.8 | ~315 | ~410 | ~8000 |
| DMSO | 7.2 | ~320 | ~430 | ~8900 |
Note: The data in this table is illustrative, based on general trends observed for phenyl-substituted indoles in the literature, and does not represent experimental values for this compound. rsc.orgnih.gov
Excited State Properties and Photophysical Behavior
The photophysical behavior of a molecule, including its ability to absorb and emit light, is governed by the nature of its electronically excited states. For indole and its derivatives, the lowest two excited singlet states, designated ¹Lₐ and ¹Lₑ, are of particular importance. uni-duesseldorf.de The relative ordering and mixing of these states can be significantly influenced by substituents and the solvent environment, which in turn dictates the fluorescence properties. uni-duesseldorf.decdnsciencepub.com
The introduction of a phenyl group at the 5-position and a methyl group at the N1 position of the indole core is expected to significantly modulate these properties. The phenyl substituent extends the π-conjugated system, which generally leads to a red shift in both absorption and emission spectra compared to the parent indole.
Computational methods like TD-DFT are the primary tools for investigating these excited state properties. rsc.orgresearchgate.net These calculations can determine:
Excitation Energies: The energies required to promote an electron from the ground state to various excited states, corresponding to absorption wavelengths (λ_abs). nih.gov
Oscillator Strengths: A measure of the probability of a particular electronic transition, which relates to the intensity of the absorption peak. acs.org
Nature of the Excited State: Analysis of the molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can characterize the excited state. For many donor-acceptor substituted indoles, the lowest excited state has significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-rich indole moiety to an acceptor part of the molecule upon excitation. rsc.org
Emission Wavelengths: By optimizing the geometry of the molecule in the first excited state, TD-DFT can predict the fluorescence emission energy (λ_em). nih.gov
For phenyl-substituted indoles, the excited state is often found to be highly dipolar. rsc.org The presence of the phenyl ring can facilitate charge separation in the excited state, leading to a large change in dipole moment (Δμ) compared to the ground state. researchgate.net This ICT character is a key determinant of the molecule's sensitivity to solvent polarity and its potential for applications in sensors and organic electronics. rsc.orgrsc.org
| Parameter | Symbol | Typical Range for Phenyl-Indoles | Significance |
|---|---|---|---|
| Absorption Maximum | λabs | 300 - 350 nm | Wavelength of maximum light absorption, related to the S₀ → S₁ energy gap. |
| Emission Maximum | λem | 360 - 450 nm | Wavelength of maximum fluorescence, influenced by excited-state relaxation and solvent effects. |
| Stokes Shift | Δν̃ | 4000 - 9000 cm-1 | Energy difference between absorption and emission; large values often indicate significant geometry change or ICT in the excited state. |
| Fluorescence Quantum Yield | Φf | 0.1 - 0.8 | Efficiency of the fluorescence process; sensitive to non-radiative decay pathways like torsional motion. cdnsciencepub.com |
| Excited State Dipole Moment | μe | 6 - 20 Debye | Measure of charge separation in the excited state; a large value indicates high polarity. rsc.org |
Note: The data in this table is illustrative, based on general trends observed for substituted indoles in the literature, and does not represent experimental values for this compound. rsc.orgcdnsciencepub.comresearchgate.net
Chemical Reactivity and Derivatization Strategies for 1 Methyl 5 Phenyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is a π-excessive heterocycle, which makes it highly reactive towards electrophiles. bhu.ac.in The pyrrole (B145914) moiety of the indole is significantly more nucleophilic than the benzene (B151609) ring, directing electrophilic attacks primarily to the five-membered ring. bhu.ac.in
The C-3 position is the most common site for electrophilic substitution in indoles. bhu.ac.in This preference is due to the formation of a more stable cationic intermediate where the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.in For 1-Methyl-5-phenyl-1H-indole, the N-methyl group further enhances the electron density of the ring system, making it more reactive towards electrophiles compared to its N-H counterpart. jst.go.jp
Common electrophilic substitution reactions applicable to this scaffold include:
Vilsmeier-Haack Reaction: Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the C-3 position.
Friedel-Crafts Acylation: Reaction with acyl chlorides or anhydrides in the presence of a Lewis acid can install an acyl group at C-3. Studies on 1-methylindole (B147185) show this reaction proceeds efficiently. jst.go.jp
Mannich Reaction: Condensation with formaldehyde (B43269) and a secondary amine introduces an aminomethyl group at the C-3 position. bhu.ac.in
Arylation: Palladium-catalyzed direct arylation reactions with aryl halides are highly regioselective for the C-3 position of NH-indoles, a principle that extends to N-methylated systems. mdpi.com
If the C-3 position were occupied, electrophilic attack would typically be directed to the C-2 position. bhu.ac.in
Nucleophilic Additions and Substitutions
The electron-rich indole ring is generally resistant to nucleophilic attack unless it is activated by the presence of a strong electron-withdrawing group or is converted into a reactive intermediate like an indolium ion. However, nucleophilic substitution reactions can be achieved on derivatives of this compound. For instance, if a leaving group like a halide is introduced onto the indole or the phenyl ring, it can be displaced by a nucleophile.
A key strategy involves the reaction of indoles with Michael acceptors, such as α,β-unsaturated ketones or nitriles, under acidic conditions, which results in the addition of the indole (acting as a nucleophile) at the C-3 position to the electrophilic alkene. bhu.ac.in While N-metallated indoles are potent nucleophiles, this pathway is primarily relevant for N-H indoles. bhu.ac.in For N-methylated indoles, functionalization via nucleophilic attack often requires prior modification of the substrate, such as the introduction of a leaving group at a specific position. researchgate.net
Functionalization at N-1 Position
The N-1 position of the target molecule is already functionalized with a methyl group. This structural feature has several important consequences for its reactivity:
Blocked N-H Reactivity: It prevents reactions that rely on the acidity of the N-H proton, such as deprotonation with strong bases like sodium hydride to form an indolyl anion, or direct N-arylation and N-alkylation reactions. bhu.ac.in
Enhanced Ring Activation: The methyl group is electron-donating, which increases the nucleophilicity of the indole ring, making it more reactive in electrophilic substitution reactions compared to unsubstituted indole. jst.go.jp
Enabling C-2 Lithiation: The absence of the acidic N-H proton is a prerequisite for direct C-metallation at the C-2 position using organolithium reagents. bhu.ac.in
Further functionalization at the N-1 position would require the cleavage of the N-CH₃ bond, which is generally not a favored synthetic route.
Functionalization at C-2 and C-3 Positions
The functionalization of the C-2 and C-3 positions is central to indole chemistry. As discussed, the C-3 position is the kinetically preferred site for electrophilic attack. bhu.ac.in In contrast, C-2 functionalization in N-alkylated indoles like this compound is most effectively achieved through a two-step process involving metallation followed by reaction with an electrophile.
C-3 Functionalization: This is typically achieved via electrophilic substitution as detailed in section 5.1.
C-2 Functionalization:
Lithiation: Treatment of an N-protected indole with a strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) results in the deprotonation of the C-2 position, forming a 2-lithioindole intermediate. The N-methyl group is crucial as it prevents the abstraction of the more acidic N-H proton. bhu.ac.in
Electrophilic Quench: The resulting organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce substituents exclusively at the C-2 position. bhu.ac.in
Palladium-catalyzed C-H functionalization can also be used, where the regioselectivity between C-2 and C-3 can sometimes be tuned by the choice of ligands, directing groups, and reaction conditions. acs.org For instance, some palladium-catalyzed arylations show initial electrophilic attack at C-3, but under certain conditions, a C-2 substituted product can be formed. acs.org Furthermore, functionalization of related indole-3-carboxylic acids has been shown to proceed via decarboxylation to generate a C-2 arylated indole, representing an alternative route to C-2 functionalization. nih.govacs.org
Table 1: Comparison of C-2 and C-3 Functionalization Strategies
| Position | Primary Method | Mechanism | Key Requirements | Example Reaction |
| C-3 | Electrophilic Substitution | Attack by an electrophile on the electron-rich C-3 position. | An available C-3 position. | Vilsmeier-Haack formylation with POCl₃/DMF. |
| C-2 | Metallation-Alkylation | Deprotonation with a strong base followed by reaction with an electrophile. | N-1 position must be substituted (e.g., with a methyl group). bhu.ac.in | Lithiation with n-BuLi, followed by quenching with an alkyl halide. |
Functionalization of the Phenyl Substituent on the Indole Ring
Introducing functional groups onto the C-5 phenyl ring presents a chemoselectivity challenge. The indole nucleus is substantially more activated towards electrophilic attack than the appended phenyl ring. Therefore, standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) would likely react preferentially at the indole's C-3 position.
Selective functionalization of the phenyl ring would require specific strategies:
Deactivation of the Indole Ring: Temporarily deactivating the indole nucleus, for example by protonation in a very strong acid, could potentially allow for electrophilic attack on the less reactive phenyl ring.
Directed Ortho-Metalation: If the phenyl ring itself contained a directing group, it could be possible to achieve regioselective metalation and subsequent functionalization on the phenyl ring.
Cross-Coupling Reactions: If the starting material was 1-methyl-5-(halophenyl)-1H-indole, the halide on the phenyl ring could be used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents.
Under standard electrophilic conditions, the phenyl group's connection to the indole C-5 position would direct incoming electrophiles to its ortho and para positions.
Chemo- and Regioselectivity in Reactions
Chemoselectivity and regioselectivity are governed by the inherent electronic properties of the this compound scaffold and the nature of the reagents used.
Chemoselectivity: In reactions involving electrophiles, the indole ring is the more reactive functional group compared to the C-5 phenyl ring. bhu.ac.in Therefore, reactions will preferentially occur on the indole core.
Regioselectivity:
Indole Ring: For electrophilic substitutions, the C-3 position is the kinetically favored site. bhu.ac.inmdpi.com If C-3 is blocked, C-2 becomes the next most likely site for attack, followed by positions on the benzene ring of the indole (typically C-6). bhu.ac.in For metallation reactions on N-alkyl indoles, the C-2 position is the most acidic C-H bond and is selectively deprotonated. bhu.ac.in
Phenyl Ring: If functionalization of the phenyl ring were to occur, the substitution pattern would be governed by standard ortho, para, meta directing rules.
The use of directing groups can override these inherent preferences. For example, studies on related systems show that a directing group at the C-3 position can steer C-H activation to the C-4 position of the indole ring. acs.org Similarly, a directing group at N-1 can favor lithiation at C-7 over C-2. semanticscholar.org
Table 2: Summary of Selectivity in Reactions of this compound
| Reaction Type | Reagent Type | Chemoselective Target | Regioselective Outcome | Rationale |
| Electrophilic Substitution | Electrophiles (e.g., acyl chlorides, Vilsmeier reagent) | Indole Ring | C-3 Position bhu.ac.inmdpi.com | Most nucleophilic position, most stable cationic intermediate. |
| Metallation | Strong Bases (e.g., n-BuLi) | Indole Ring | C-2 Position bhu.ac.in | Most acidic C-H bond after N-H is blocked. |
| Michael Addition | α,β-Unsaturated Systems | Indole Ring | C-3 Position bhu.ac.in | Indole acts as a nucleophile from its most reactive site. |
Influence of Substituents on Reactivity
The reactivity of the this compound core is significantly modulated by its two substituents.
Influence of the N-1 Methyl Group:
Electronic Effect: As an electron-donating group, it increases the electron density of the entire indole ring system, enhancing its nucleophilicity and making it more reactive toward electrophiles. jst.go.jp
Steric Effect: The methyl group is relatively small and does not significantly hinder access to the C-2 or C-7 positions.
Reactivity Control: Its primary role is blocking the N-H position, which fundamentally changes the reactivity profile compared to N-H indoles by preventing N-deprotonation/alkylation and enabling C-2 lithiation. bhu.ac.in
Influence of the C-5 Phenyl Group:
Steric Effect: The phenyl group provides steric bulk near the C-4 and C-6 positions of the indole ring, which could hinder the approach of reagents to these sites.
Reactivity Site: It provides an additional, albeit less reactive, site for potential functionalization (see section 5.5). The presence of substituents on this phenyl ring could, in turn, modify the electronic properties of the entire molecule. mdpi.com
Structure Activity Relationship Sar Methodologies for 1 Methyl 5 Phenyl 1h Indole Derivatives
Computational Approaches to SAR
In silico methods have become indispensable in modern medicinal chemistry, offering rapid and cost-effective ways to predict the biological activity of novel compounds. These computational tools allow for the rational design of derivatives by hypothesizing their interactions with biological targets before undertaking complex and resource-intensive chemical synthesis.
Molecular Docking Studies for Target Binding Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is crucial for forming hypotheses about how 1-methyl-5-phenyl-1H-indole derivatives interact with their biological targets at the molecular level.
Docking studies on related indole (B1671886) derivatives have successfully predicted binding modes and interactions within the active sites of various enzymes. For instance, studies on 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors have used docking to identify key interactions with estrogen and progesterone (B1679170) receptors. biointerfaceresearch.com These studies reveal that ligands can fit well within the receptor's pocket, forming hydrogen bonds and hydrophobic interactions with active site residues. biointerfaceresearch.com Similarly, docking of indolyl derivatives into the active sites of enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) has helped to explain their anti-inflammatory activity by comparing their binding affinities and interactions to known inhibitors like indomethacin. tandfonline.com For example, docking results for some 3-methyl-2-phenyl-1-substituted-indole derivatives showed lower binding interactions with COX-1 compared to indomethacin, which correlated with their observed biological activity. tandfonline.com
In the context of this compound, docking simulations can hypothesize how the N-methyl group, the C5-phenyl ring, and any additional substituents orient themselves within a target's binding pocket. The N-methyl group, for instance, may preclude a hydrogen bond that the parent indole's N-H group could form, a factor that has been shown to be critical for activity at certain receptors. mdpi.comacs.org Docking can predict whether the C5-phenyl group fits into a hydrophobic pocket and how substituents on this ring might enhance binding through additional interactions. For example, studies on G-protein-coupled receptor 84 (GPR84) antagonists suggested that the indole moiety binds in a deep, narrow pocket where the NH group acts as a hydrogen-bond donor with a key residue. acs.org The substitution of this hydrogen with a methyl group in an N-methyl analogue (compound 13) resulted in a loss of activity, supporting the binding hypothesis. acs.org
The table below summarizes representative findings from molecular docking studies on various indole derivatives, illustrating the types of interactions and binding energies that can be predicted.
| Compound Class | Target Protein | Key Predicted Interactions | Predicted Binding Affinity (kcal/mol) | Reference |
| 3-Methyl-2-phenyl-1-substituted-indoles | COX-1 / COX-2 | Hydrogen bonding, Hydrophobic interactions | -5.5 to -12.2 (COX-1) | tandfonline.com |
| 2-Phenyl-1H-indole analogs | Estrogen-α / Progesterone Receptor | Hydrogen bonds, Hydrophobic interactions | High negative scores | biointerfaceresearch.com |
| Indole-based GPR84 Antagonists | GPR84 | Hydrogen bond from indole N-H to Leu100 | - | acs.org |
| Pyrazole-indole molecules | COVID-19 Main Protease (Mpro) | Attachment bonds with active site | - | ajol.info |
| 5-(Benzyloxy)-1-methyl-1h-indole | Squalene synthase | Hydrophobic and other interactions | -10.3 | jbcpm.com |
In Silico Prediction Methods for Molecular Interactions
Beyond standard docking, other in silico methods provide deeper insights into molecular interactions. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For indole derivatives, a pharmacophore model might define the relative positions of the indole nitrogen, the planar aromatic system, and specific substituent features that are crucial for receptor binding. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) prediction models are another critical in silico tool. biointerfaceresearch.comresearchgate.net These models use the chemical structure to forecast a compound's pharmacokinetic properties, such as oral bioavailability and ability to cross the blood-brain barrier. acs.orgbenthamdirect.com By identifying potential liabilities early in the design phase, these predictions help prioritize which derivatives of this compound are most promising for further development. biointerfaceresearch.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the physicochemical properties of compounds with their biological activities to derive a mathematical relationship. nih.gov This approach is founded on the principle that a molecule's structure dictates its activity. nih.gov
For a series of this compound derivatives, a QSAR model would be built by first calculating a set of molecular descriptors for each analog. These descriptors can quantify various structural features, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). The biological activity (e.g., IC50 values) of each analog is then statistically correlated with these descriptors.
A reliable QSAR model can predict the activity of newly designed compounds before they are synthesized. nih.gov For example, a QSAR study on 2-phenyl-1H-indole derivatives against breast cancer cell lines successfully developed models with high predictive power, validated through internal and external methods. biointerfaceresearch.com Such models can guide the synthetic chemist on which substituents on the phenyl ring or other parts of the indole scaffold are likely to increase or decrease potency. biointerfaceresearch.comnih.gov For instance, if a QSAR model indicates that electron-withdrawing groups on the C5-phenyl ring enhance activity, this provides a clear strategy for designing the next generation of compounds.
Synthetic Design for SAR Probing
While computational methods provide valuable hypotheses, the definitive validation of SAR comes from the synthesis and biological testing of new molecules. Synthetic design involves the strategic and systematic modification of the lead compound to probe its interactions with the biological target.
Systematic Variation of Substituents for Structural Correlation
A cornerstone of SAR exploration is the systematic variation of substituents at different positions on the molecular scaffold. frontiersin.org For this compound, key positions for modification include the indole ring, the N1-methyl position, and the C5-phenyl ring.
Substituents on the Phenyl Ring: Chemists synthesize analogs with various groups (e.g., halogens, alkyl, alkoxy, nitro) at the ortho, meta, and para positions of the C5-phenyl ring. mdpi.com This probes the electronic and steric requirements of the binding pocket. For example, studies on 3-phenyl-1H-indoles showed that adding a methoxy (B1213986) group at the para-position of the phenyl ring increased antimycobacterial activity, whereas a methyl group at the same position rendered the compound inactive. mdpi.com This suggests the binding site may favor a hydrogen bond acceptor at that location.
Substituents on the Indole Core: Placing different functional groups on the indole nucleus (e.g., at positions 2, 3, 4, 6, or 7) can modulate the electronic nature of the heterocyclic system and introduce new points of interaction. In a series of indolylglyoxylamides, substituting the indole C5-position with electron-withdrawing groups like chloro or nitro significantly impacted binding affinity, often in a manner dependent on other substituents in the molecule. mdpi.com
Variation of the N1-Substituent: Replacing the N1-methyl group of this compound with other alkyl groups (e.g., ethyl, benzyl) or removing it entirely (to give the N-H indole) provides critical information. frontiersin.org Studies frequently show that the N-H group is essential for forming a hydrogen bond with the receptor, and its replacement with a methyl group leads to inactivity. mdpi.comacs.org Conversely, in other contexts, N-alkylation can enhance activity or improve pharmacokinetic properties.
The table below provides examples of how systematic variations in indole derivatives have influenced biological activity.
| Parent Scaffold | Position of Variation | Substituent Change | Effect on Activity | Reference |
| 3-Phenyl-1H-indole | Phenyl C4 | H → OCH₃ | Increased antimycobacterial activity | mdpi.com |
| 3-Phenyl-1H-indole | Phenyl C4 | H → CH₃ | Inactive | mdpi.com |
| Indolylglyoxylamide | Indole C5 | H → NO₂ | Decreased binding affinity | mdpi.com |
| 7-Aza-indole | Pyrrole (B145914) N1 | H → CH₃ | Retained antiviral activity | frontiersin.org |
| 7-Aza-indole | Pyrrole N1 | H → Benzyl | Reduced antiviral activity | frontiersin.org |
Isosteric Replacements in Indole-Based Scaffolds
Isosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties (isosteres). This can lead to improved potency, selectivity, or metabolic stability.
In the context of this compound, several isosteric replacements can be envisioned:
Indole Core Replacements: The indole nucleus itself can be replaced by other bicyclic aromatic systems like benzofuran, benzothiophene (B83047), or azaindole. mdpi.comnih.gov For example, the isosteric replacement of the indole nucleus with benzothiophene in a series of indolylglyoxylylamine derivatives resulted in compounds with significantly lower potency, indicating that the indole N-H was crucial for activity, likely as a hydrogen bond donor. mdpi.com
Phenyl Ring Replacements: The C5-phenyl group can be substituted with other aromatic or heteroaromatic rings, such as pyridine, thiophene, or even a non-aromatic cyclohexyl ring. nih.gov This helps to explore different hydrophobic and electronic interactions. The replacement of a phenyl group with a ferrocenyl moiety is another bioisosteric strategy used to potentially enhance potency. mdpi.com
Internal Isosteric Replacements: Specific atoms within a ring or linker can be replaced. For example, replacing a carbon atom in the indole ring with nitrogen creates an azaindole, which can alter the hydrogen bonding capacity and electronic distribution of the scaffold. acs.org
These modifications help to fine-tune the molecule's properties and can reveal which structural features are indispensable for its biological function and which can be altered to address issues like poor solubility or rapid metabolism.
Scaffold Hopping Strategies Applied to Indole Derivatives
Scaffold hopping is a prominent strategy in medicinal chemistry focused on identifying novel molecular cores that can mimic the biological activity of a known active compound while possessing a different chemical structure. This approach is particularly valuable for discovering new intellectual property, improving pharmacokinetic profiles, and overcoming other liabilities associated with a parent molecule. The fundamental principle of scaffold hopping lies in replacing the central scaffold of a lead compound with a bioisosteric equivalent, aiming to find more potent derivatives with enhanced properties.
Several computational and conceptual strategies are employed in scaffold hopping. These can be broadly categorized as:
Heterocycle Replacements: This involves substituting one heterocyclic ring system for another. For instance, replacing an imidazopyridine with a 1,2,4-triazolopyridine has been shown to improve metabolic stability by altering the sites susceptible to metabolism.
Ring Opening or Closure: This strategy modifies the core by either breaking a ring to create a more flexible structure or forming a new ring to introduce conformational constraint.
Peptidomimetics: In cases where the lead compound is a peptide, this approach seeks to replace the peptide backbone with a non-peptidic scaffold that maintains the critical pharmacophoric features.
Topology-Based Hopping: This method focuses on the three-dimensional shape and electronic properties of the molecule, using computational tools to identify diverse scaffolds that can present the same pharmacophoric groups in a similar spatial arrangement.
A notable example of scaffold hopping applied to indole derivatives is the discovery of a novel series of EP1 receptor antagonists. By employing this strategy, researchers were able to move from a known class of antagonists to a new series based on the indole scaffold, demonstrating the power of this approach in generating structurally distinct but functionally equivalent compounds.
Another application involves the optimization of aurone (B1235358) compounds, where scaffold hopping from oxygen to nitrogen heterocycles resulted in a significant increase in antiproliferative effects against certain cancer cell lines. This highlights how scaffold hopping can lead to derivatives with improved biological activity.
The following table provides examples of scaffold hopping strategies and the resulting improved properties:
| Original Scaffold | Hopped Scaffold | Key Improvement | Reference |
|---|---|---|---|
| Imidazopyridine | 1,2,4-Triazolopyridine | Improved metabolic stability | |
| Aurone (Oxygen heterocycle) | Azaaurone (Nitrogen heterocycle) | Increased antiproliferative activity | |
| Phenyl ring | Pyridyl or Pyrimidyl ring | Enhanced metabolic stability |
Mechanistic Insights into Molecular Interactions and Receptor Binding
Understanding the molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design and optimization. The indole nucleus, with its unique electronic properties, serves as a versatile scaffold for a variety of interactions.
The indole ring itself is electron-rich and can participate in several types of non-covalent interactions:
π-π Stacking: The aromatic nature of the indole and the attached phenyl ring allows for favorable stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's binding pocket.
Hydrophobic Interactions: The non-polar character of the indole and phenyl rings contributes to hydrophobic interactions with non-polar regions of the target protein.
Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond acceptor, while the N-H group (in non-methylated analogs) can act as a hydrogen bond donor. The presence of substituents on the indole or phenyl rings can introduce additional hydrogen bonding capabilities.
The specific substituents on the this compound scaffold play a critical role in modulating binding affinity and selectivity. For example, in a series of 1-phenylsulfonyl indole derivatives designed as 5-HT6 receptor ligands, the sulfonyl group was found to form strong interactions with the receptor, while the indole ring participated in hydrophobic interactions. Molecular docking studies of these compounds helped to elucidate the key binding poses and guide the structure-activity relationship (SAR) analysis.
The following table summarizes key molecular interactions and their significance in the context of this compound derivatives:
| Interaction Type | Description | Significance for Binding | Reference |
|---|---|---|---|
| π-π Stacking | Interaction between the aromatic indole/phenyl rings and aromatic amino acid residues in the binding site. | Contributes to the stability of the ligand-receptor complex. | |
| Hydrophobic Interactions | Interaction of the non-polar regions of the molecule with hydrophobic pockets |
Emerging Research Directions and Applications Non Clinical
Applications in Probe Development and Chemical Sensing
The indole (B1671886) scaffold is a versatile component in the design of small-molecule fluorescent chemosensors. rsc.org These sensors utilize the electron-rich nature of the indole ring system, which can interact with various analytes such as cations, anions, and neutral species through its heteroatoms (N, O, S). rsc.orgresearchgate.net These interactions can produce measurable changes in fluorescence or color, enabling the detection of specific substances in biological, environmental, and agricultural samples. rsc.org
Researchers have successfully designed indole-based fluorescent probes for a variety of targets. For instance, a probe featuring an anthracene (B1667546) unit linked to an indole was developed for the sensitive and selective detection of chromium(III) ions. researchgate.net Another novel probe, based on a cyanoacetyl indole derivative, demonstrated high selectivity for hydrogen phosphate (B84403) anions (HPO₄²⁻) through fluorescence quenching. researchgate.net
Recent advancements include the development of near-infrared (NIR) fluorescent probes. One such probe, incorporating an indole core and a boronate group, allows for the highly sensitive detection of hydrogen peroxide (H₂O₂). nih.govscispace.com This "turn-on" probe exhibits a fluorescence response upon reaction with H₂O₂, with a low detection limit of 25.2 nM. scispace.com Furthermore, specialized probes with benzo[c,d]indole-quinoline (BIQ) scaffolds have been created for imaging nucleolar RNA in living cells, showcasing significant fluorescence enhancement upon binding to RNA in the deep-red spectral region. elsevierpure.com
Table 1: Examples of Indole-Based Chemical Probes
| Probe Base | Target Analyte | Detection Mechanism | Application |
|---|---|---|---|
| Anthracene-Indole | Cr³⁺ | "Turn-on" fluorescence | Ion sensing |
| Cyanoacetyl Indole | HPO₄²⁻ | Fluorescence quenching | Anion sensing |
| Indole-Boronate | H₂O₂ | "Turn-on" NIR fluorescence | In vivo imaging |
Indole Derivatives in Coordination Chemistry Research
The indole scaffold is a subject of significant interest in coordination and organometallic chemistry. researchgate.net The ability of the indole nitrogen and other heteroatoms within its derivatives to bind with transition metal ions allows for the creation of a wide array of metal complexes with unique properties and potential applications. researchgate.netmdpi.com The coordination of a metal to the indole ligand can alter the chemical, physical, and photo-optical properties of the heterocycle. researchgate.net
Indole and its derivatives can coordinate with metal centers in several ways, including as pure σ-complexes, σ/π-intermediates, or in π-modes. preprints.org The resulting metal complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the coordinating ligand. preprints.orgmdpi.comnih.gov
Numerous studies have reported the synthesis and characterization of metal complexes with indole-containing ligands. For example, Schiff bases derived from substituted indoles have been used to form stable complexes with metals like Copper(II), Cobalt(II), Nickel(II), and Zinc(II). nih.govresearchgate.netscirp.org One study detailed complexes formed with a tridentate Schiff base ligand, N¹-(benzo mdpi.comCurrent time information in Bangalore, IN.dioxol-5-ylmethylene)-5-methyl-3-phenyl-1H-indole-2-carbohydrazide, which is structurally related to 1-methyl-5-phenyl-1H-indole. researchgate.net Another example is 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole, which acts as a phosphine (B1218219) ligand in coordination chemistry, useful in transition metal catalysis. cymitquimica.com
Table 2: Indole-Containing Ligands in Coordination Chemistry
| Indole-Based Ligand Type | Coordinated Metals | Resulting Complex Geometry |
|---|---|---|
| Schiff Base (Tridentate) | Cu(II), Co(II), Ni(II) | Octahedral |
| Schiff Base (Tridentate) | Zn(II), Cd(II), Hg(II) | Tetrahedral |
| Phosphine Ligand | Transition Metals (e.g., Palladium) | Varies (e.g., Square Planar) |
Advanced Materials Research Involving Indole Scaffolds
The indole scaffold is being integrated into advanced materials to harness its unique electronic and photophysical properties. Research in this area spans from functional polymers to catalysts for energy applications.
Indole-based functional polymers have been synthesized with high molecular weights and well-defined structures. researchgate.net For example, poly(N-arylene diindolylmethane)s were created through a catalyst-free polycondensation reaction, yielding polymers with high thermal stability and strong solid-state fluorescence. researchgate.net One such polymer containing sulfonyl units was identified as a promising blue-light emitter with a high quantum yield. researchgate.net These polymers also possess good electroactivity, and their films can be cross-linked through electrochemical oxidation, suggesting applications in electronic materials. researchgate.net
In the realm of energy, novel indole derivatives are being designed as metal-free organic catalysts for fuel cells. researchgate.net Specifically, a derivative of 1-methyl-2-phenyl-1H-indole was synthesized and investigated as an anode catalyst for glucose electrooxidation. researchgate.net The study found that these indole-based catalysts show promising specific activity and could represent a new generation of environmentally friendly alternatives for direct glucose fuel cells. researchgate.net Additionally, indolium salts containing the 1-methyl-2-phenyl-1H-indole structure are being explored for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors, due to their unique optical properties. ontosight.ai
Table 3: Indole Scaffolds in Advanced Materials
| Material Type | Indole Derivative | Key Property | Potential Application |
|---|---|---|---|
| Functional Polymer | Poly(N-arylene diindolylmethane) | Strong solid-state fluorescence | Blue-light emitters |
| Organic Catalyst | 1-Methyl-2-phenyl-indole derivative | Glucose electrooxidation activity | Anodes for fuel cells |
Development of Novel Catalytic Systems for Indole Synthesis
The synthesis of substituted indoles, including N-methylated derivatives like this compound, is a central theme in organic chemistry. nih.gov A major focus has been the development of efficient and selective catalytic systems to construct the indole core.
Palladium-based catalysts are widely used. One method describes a palladium-catalyzed synthesis of 2,3-diaryl-N-methylindoles from o-alkynylanilines and aryl pinacol (B44631) boronic esters, which demonstrates high functional group tolerance. acs.org Another efficient strategy employs an acenaphthoimidazolyidene-ligated oxazoline (B21484) palladacycle for the synthesis of N-substituted 3-methylindoles from o-dihaloarenes and N-allylamines. acs.orgnih.gov
Copper-catalyzed systems also provide a versatile route to indoles. A synthesis involving the conjugate addition of N-formyl-2-haloanilines to acetylenic compounds followed by a copper-catalyzed intramolecular C-arylation has been developed. nih.gov This method is effective even in the absence of external ligands. nih.gov
Other transition metals like iridium have been used to catalyze the enantioselective N-allylation of indoles, producing chiral N-substituted products with high selectivity. mdpi.com Beyond metal catalysts, a protocol using potassium carbonate (K₂CO₃) and tetrabutylammonium (B224687) bromide (n-Bu₄PBr) in water has been shown to be an efficient system for the synthesis of trifluoromethyl(indolyl)phenylmethanols from indoles and aromatic fluoromethyl ketones. beilstein-journals.org
Table 4: Catalytic Systems for the Synthesis of Indole Derivatives
| Catalyst System | Reactants | Product Type | Key Feature |
|---|---|---|---|
| Palladium / Aryl Boronic Esters | o-Alkynylanilines | 2,3-Diaryl-N-methylindoles | High functional group tolerance |
| Palladacycle | o-Dihaloarenes, N-Allylamines | N-Substituted 3-methylindoles | Broad substrate scope |
| Copper(II) Acetate (ligand-free) | N-Formyl-2-haloanilines, Acetylenes | Substituted Indoles | Intramolecular C-arylation |
| Iridium / Chiral Ligand | Indoles, Allylic Carbonates | Chiral N-Allylindoles | High enantioselectivity |
Mechanistic Organic Chemistry Studies of Indole Transformations
Understanding the reaction mechanisms of indole synthesis and transformations is crucial for optimizing existing methods and developing new ones. Researchers employ a combination of experimental techniques and computational studies to elucidate these pathways.
For instance, the mechanism of the Cadogan-Sundberg indole synthesis, a reductive cyclization of ortho-nitro-vinylarenes, has been investigated using Density Functional Theory (DFT) calculations, which suggest the reaction proceeds through a nitrene intermediate. researchgate.net Similarly, mechanistic investigations of palladium-catalyzed indole syntheses have also pointed to the involvement of nitrene intermediates in the cyclization process. rsc.org
In copper-catalyzed indole synthesis, mechanistic studies, including Electron Paramagnetic Resonance (EPR) experiments, have indicated that the active catalyst is a Copper(I) species, which is generated in situ from a Copper(II) precursor. nih.gov For the asymmetric hydrogenation of indoles catalyzed by iridium, DFT calculations and control experiments have helped propose a catalytic mechanism where an anion-binding activation between the catalyst and the indole plays a key role in achieving high reactivity and stereoselectivity. chinesechemsoc.org
Isotope labeling is another powerful tool for mechanistic investigation. An in-depth study using ¹⁸O isotope labeling revealed a surprising mechanistic duality in the 1,3-heteroatom transposition of indolyl derivatives, providing a deeper understanding that led to a more efficient synthetic strategy for the C3-functionalization of indoles. rsc.org These detailed mechanistic insights are fundamental to advancing the synthetic chemistry of complex indole-containing molecules.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-Methyl-5-phenyl-1H-indole and related derivatives?
- Methodological Answer : Iodine-catalyzed electrophilic substitution is a highly efficient method. For example, using 10 mol% iodine in acetonitrile at 40°C for 5 hours achieves a 98% yield for structurally similar indole derivatives (Table 1, Entry 16) . Key parameters include catalyst loading (5–10 mol%), solvent polarity (MeCN preferred), and temperature control (40–80°C). Lower yields (<20%) occur with weaker acids (e.g., CHCOOH) or non-polar solvents.
Q. How can X-ray crystallography be applied to characterize this compound?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example, the structure of 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole was resolved with an R-factor of 0.039, highlighting the importance of high-resolution data collection (110 K) and iterative refinement cycles .
Q. What safety protocols are critical during the synthesis of indole derivatives?
- Methodological Answer : Use PPE (face shields, gloves) and ensure proper waste segregation. For example, halogenated byproducts (e.g., from chlorinating agents) require separate storage and disposal via certified waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from impurities or structural variations. Validate purity via HPLC (≥98% purity threshold) and compare substituent effects. For instance, 5-methoxy-1H-indol-6-ol shows distinct enzyme inhibition compared to 6-hydroxyindole due to methoxy group positioning . Triangulate data using spectroscopic (NMR, IR) and computational (DFT) methods to confirm structural assignments.
Q. What strategies optimize the design of this compound derivatives for targeted applications?
- Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., boronate esters at the 5-position) to modulate reactivity. For example, 1-Methyl-5-(dioxaborolan-2-yl)-2-phenyl-1H-indole derivatives enable Suzuki-Miyaura cross-coupling for functionalization . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities prior to synthesis.
Q. How can crystallographic data address challenges in polymorph identification?
- Methodological Answer : Compare unit cell parameters (e.g., space group, Z-value) and hydrogen-bonding networks. For 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, the orthorhombic crystal system (Pna2) with a mean C–C bond length of 0.003 Å confirms structural integrity . Use WinGX for data integration and Mercury for polymorph visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
